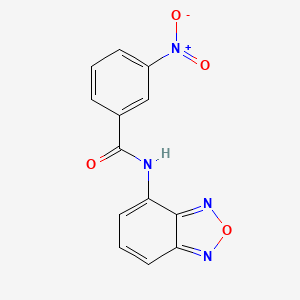methanone](/img/structure/B6095851.png)
[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](3,4-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](3,4-dimethoxyphenyl)methanone, also known as AET, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. AET belongs to the class of thiazole compounds and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of [4-amino-2-(ethylamino)-1,3-thiazol-5-yl](3,4-dimethoxyphenyl)methanone involves its interaction with VMAT2. This compound binds to the lumenal side of VMAT2 and inhibits its function, leading to a decrease in monoamine neurotransmitter transport into synaptic vesicles. This results in a reduction in neurotransmitter release and modulation of synaptic transmission.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been demonstrated to decrease dopamine release in the striatum, leading to a reduction in locomotor activity. This compound has also been shown to decrease serotonin release in the hippocampus, leading to anxiolytic effects. Additionally, this compound has been shown to decrease norepinephrine release in the prefrontal cortex, leading to cognitive enhancement.
Advantages and Limitations for Lab Experiments
[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](3,4-dimethoxyphenyl)methanone has several advantages for use in lab experiments. It is highly selective for VMAT2 and has minimal off-target effects. This compound has also been shown to be stable and readily available for use. However, this compound has some limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on [4-amino-2-(ethylamino)-1,3-thiazol-5-yl](3,4-dimethoxyphenyl)methanone. One area of interest is its potential use as a therapeutic agent for neurological and psychiatric disorders. This compound has been shown to have anxiolytic and cognitive-enhancing effects, making it a potential treatment for anxiety and cognitive impairments. Additionally, this compound may have potential applications in the treatment of drug addiction and Parkinson's disease. Further research is needed to explore these potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of [4-amino-2-(ethylamino)-1,3-thiazol-5-yl](3,4-dimethoxyphenyl)methanone involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form the intermediate compound 3,4-dimethoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with ethylamine to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research.
Scientific Research Applications
[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](3,4-dimethoxyphenyl)methanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been demonstrated to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, this compound can modulate the release of these neurotransmitters, making it a useful tool for studying their role in various physiological and pathological conditions.
properties
IUPAC Name |
[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-4-16-14-17-13(15)12(21-14)11(18)8-5-6-9(19-2)10(7-8)20-3/h5-7H,4,15H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUBLJOXPWEZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(S1)C(=O)C2=CC(=C(C=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6095787.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxamide](/img/structure/B6095792.png)
![1-methyl-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B6095797.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-2-methylpropan-2-amine hydrochloride](/img/structure/B6095800.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B6095807.png)
![4-{[4-(ethoxycarbonyl)-5-methyl-3-oxo-1,3-dihydro-2H-pyrrol-2-ylidene]methyl}benzoic acid](/img/structure/B6095809.png)
![3-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6095815.png)

![2,6-di-tert-butyl-4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B6095819.png)

![6-(3-nitrobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B6095826.png)

![2-chloro-4-({[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenol](/img/structure/B6095843.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6095857.png)